2-Bromo-5-hydroxy-4-methylbenzaldehyde CAS number
2-Bromo-5-hydroxy-4-methylbenzaldehyde CAS number
An In-Depth Technical Guide to 2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-5) for Advanced Research and Development
Executive Summary
2-Bromo-5-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a highly functionalized and versatile building block in organic synthesis. Its unique arrangement of an aldehyde, a hydroxyl group, a methyl group, and a bromine atom on the benzene ring offers multiple points for chemical modification, making it a valuable intermediate in the design and synthesis of complex molecules. Particularly in the fields of medicinal chemistry and drug discovery, compounds of this class are sought after for their potential to be elaborated into novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol based on established chemical precedents, its reactivity profile, and its potential applications for researchers and drug development professionals.
Molecular Overview and Physicochemical Properties
Nomenclature and Identifiers
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Systematic IUPAC Name: 2-Bromo-5-hydroxy-4-methylbenzaldehyde
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CAS Number: 57295-31-5[1]
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Molecular Formula: C₈H₇BrO₂[1]
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Molecular Weight: 215.04 g/mol [1]
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MDL Number: MFCD07787265[1]
Chemical Structure and Functional Group Analysis
The structure of 2-Bromo-5-hydroxy-4-methylbenzaldehyde is characterized by a benzene ring substituted with four different functional groups. The interplay of these groups dictates the molecule's reactivity and utility:
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Aldehyde (-CHO): An electron-withdrawing group that directs electrophilic substitution to the meta positions and serves as a handle for transformations like oxidation, reduction, and nucleophilic addition (e.g., reductive amination, Wittig reaction).
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Hydroxyl (-OH): An electron-donating group that activates the ring towards electrophilic substitution, directing ortho and para. It can be alkylated or acylated and its acidity allows for its use in base-mediated reactions.
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Bromine (-Br): A deactivating but ortho-, para-directing halogen that provides a key site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in modern drug discovery for creating C-C and C-N bonds.
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Methyl (-CH₃): A weakly electron-donating group that can influence the steric and electronic properties of the molecule.
Physicochemical Data
While specific, experimentally determined data for 2-Bromo-5-hydroxy-4-methylbenzaldehyde is not widely published, the properties of structurally related analogs provide valuable context and reasonable estimates.
| Property | 2-Bromo-5-hydroxy-4-methylbenzaldehyde | 2-Bromo-5-hydroxybenzaldehyde (Analog) | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Analog) |
| CAS Number | 57295-31-5 | 2973-80-0[2] | 2973-59-3[3] |
| Molecular Formula | C₈H₇BrO₂ | C₇H₅BrO₂[2] | C₈H₇BrO₃[3] |
| Molecular Weight | 215.04 g/mol | 201.02 g/mol [2] | 231.04 g/mol [3] |
| Appearance | Data not available | White to yellow to brown powder[2] | White to off-white crystalline powder[3] |
| Melting Point | Data not available | 130-135 °C[2] | ≤ 95 °C[3] |
| Boiling Point | Data not available | 286.7 °C (Predicted)[2] | 320.8 °C (Predicted) |
| Solubility | Data not available | Soluble in chloroform, dichloromethane, ethyl acetate | Soluble in Methanol |
| Storage | Inert atmosphere, 2-8°C[1] | Cool, ventilated environment[2] | Store at 0-8 °C[3] |
Synthesis and Purification
Retrosynthetic Analysis and Strategic Considerations
The retrosynthetic analysis suggests that the target molecule can be accessed from the commercially available 4-hydroxy-3-methylbenzaldehyde via electrophilic aromatic substitution (bromination). The key challenge is regioselectivity. The powerful ortho-, para-directing hydroxyl group and the weaker ortho-, para-directing methyl group both activate the position ortho to the hydroxyl group for bromination.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthesis Protocol
This protocol is adapted from analogous bromination reactions of substituted phenols and benzaldehydes.[4][5] The causality behind the choice of reagents is to achieve controlled, regioselective bromination while minimizing side reactions.
Reaction: Bromination of 4-hydroxy-3-methylbenzaldehyde.
Materials:
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4-hydroxy-3-methylbenzaldehyde
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Dichloromethane (DCM) or Chloroform (CHCl₃) (Anhydrous)
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Inert gas (Nitrogen or Argon)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium thiosulfate solution (Na₂S₂O₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 1 equivalent of 4-hydroxy-3-methylbenzaldehyde in anhydrous DCM. The use of a non-polar aprotic solvent like DCM is crucial to moderate the reactivity of bromine.
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Cooling: Cool the solution to 0 °C using an ice bath. Lowering the temperature is a critical control parameter to prevent over-bromination and other side reactions.
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Bromination: Dissolve 1.05 equivalents of bromine in a small amount of DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. The slow addition ensures that the concentration of bromine remains low, favoring mono-substitution. Maintain the temperature at 0 °C throughout the addition.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Once the reaction is complete, carefully quench the excess bromine by adding saturated sodium thiosulfate solution until the orange/red color disappears. This step is essential for safety and to prevent further reactions during workup.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization Workflow
The crude product will likely require purification to remove any unreacted starting material or di-brominated side products.
Caption: Post-synthesis purification and isolation workflow.
Analytical Characterization: The purified compound should be characterized by standard analytical techniques:
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¹H NMR: Expect distinct signals for the aldehydic proton (~9.8-10.0 ppm), two aromatic protons, the phenolic proton, and the methyl group protons.
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¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (including those attached to Br, O, and C), and the methyl carbon.
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Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1).
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Infrared (IR) Spectroscopy: Expect characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), C=O stretch of the aldehyde (~1680 cm⁻¹), and C-H stretches.
Chemical Reactivity and Applications in Drug Discovery
The true value of 2-Bromo-5-hydroxy-4-methylbenzaldehyde lies in its capacity as a versatile scaffold for building more complex molecules. Each functional group offers a distinct avenue for synthetic elaboration, making it a powerful tool for generating molecular diversity in drug discovery campaigns.[6][7]
Reactivity Profile and Synthetic Potential
The molecule's functional groups can be addressed with high selectivity:
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The Aldehyde: Readily undergoes nucleophilic addition and condensation reactions. It is a precursor for forming amines (via reductive amination), alkenes (via Wittig or Horner-Wadsworth-Emmons reactions), and alcohols (via reduction).
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The Phenolic Hydroxyl: Can be O-alkylated (e.g., Williamson ether synthesis) or O-acylated to introduce a vast array of side chains, which is a common strategy for modulating solubility and target binding.
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The Aryl Bromide: This is arguably the most powerful handle for complexity generation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon (Suzuki, Stille, Sonogashira couplings) or carbon-nitrogen (Buchwald-Hartwig amination) bonds.
Caption: Key synthetic transformations of the title compound.
Role as a Key Building Block in Medicinal Chemistry
Analogs of this compound are crucial intermediates in the synthesis of important pharmaceuticals. For instance, 2-bromo-5-hydroxybenzaldehyde is a key building block for Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[2] This highlights the utility of the bromo-hydroxy-benzaldehyde scaffold in constructing complex heterocyclic systems with proven biological activity. The presence of the bromine allows for late-stage diversification, a highly desirable feature in modern drug discovery programs aimed at creating libraries of related compounds for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
Specific safety data for 2-Bromo-5-hydroxy-4-methylbenzaldehyde is not available. The following information is based on the safety profile of the closely related analog, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, and general principles of laboratory safety.[8]
GHS Hazard Classification (Analog-Based)
| Hazard Class | Category | Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects. |
Disclaimer: This classification is for a structural analog and should be used for guidance only. The target compound should be handled with the assumption that it may have similar or additional hazards until fully characterized.
Personal Protective Equipment (PPE) and Engineering Controls
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Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
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Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
First Aid Measures
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Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
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Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation or a rash occurs.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Storage and Stability
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Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage is under an inert atmosphere at 2-8°C.[1]
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Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Conclusion
2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-5) is a chemical intermediate with significant untapped potential, particularly for applications in drug discovery and the synthesis of novel organic materials. While detailed characterization and application data in the public domain are sparse, its structure, rich with orthogonal functional groups, marks it as a highly valuable building block. The aldehyde, phenol, and aryl bromide moieties provide a playground for synthetic chemists to introduce molecular complexity and diversity. The proposed synthesis and reactivity profile outlined in this guide, based on established chemical principles and data from close analogs, offer a solid foundation for researchers to incorporate this compound into their synthetic programs. As the demand for novel chemical scaffolds continues to grow, the utility of such poly-functionalized intermediates is set to increase, making 2-Bromo-5-hydroxy-4-methylbenzaldehyde a compound of considerable interest for future research and development.
References
[8] PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
[5] PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-bromo-benzaldehyde. Retrieved from [Link]
[6] De Clercq, E. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry. Retrieved from [Link]
[7] Al-Malky, J., et al. (2024). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry. Retrieved from [Link]
Sources
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- 4. 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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- 6. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]
